molecular formula C4H6N4OS B026380 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 100097-70-9

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B026380
M. Wt: 158.18 g/mol
InChI Key: AAECUPMCKLAWMT-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of 5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide (0.23 g, 0.9 mmol) in dioxane (4 ml) was treated with HCl (6 ml, 4M dioxane solution) at ambient temperature and stirred for 3 days. The solvent was evaporated, and the residue was suspended in diethylether, mixed and sucked off. The remaining solid material was dissolved in dichloromethane and extracted with NaOH (10 ml, 1M aqueous solution). The aqueous phase was extracted with dichloromethane, and the combined organic layers were dried and the solvent was evaporated to yield the product as colorless solid (0.7 g, 48%) which was used without any further purification.
Name
5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[N:6]=[N:7][S:8][C:9]=1[NH:10]C(OC(C)(C)C)=O)=[O:4].Cl>O1CCOCC1>[CH3:1][NH:2][C:3]([C:5]1[N:6]=[N:7][S:8][C:9]=1[NH2:10])=[O:4]

Inputs

Step One
Name
5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide
Quantity
0.23 g
Type
reactant
Smiles
CNC(=O)C=1N=NSC1NC(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
mixed
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid material was dissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with NaOH (10 ml, 1M aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CNC(=O)C=1N=NSC1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 491.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.